1-(4-Methylphenyl)-3-buten-1-ol

Organic Synthesis Allylation Yield Optimization

1-(4-Methylphenyl)-3-buten-1-ol (CAS 24165-63-7), also known as 1-p-tolyl-but-3-en-1-ol, is a homoallylic alcohol derivative with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol. It is a liquid at room temperature with a density of 0.983 g/mL (25 °C) and a boiling point of 253 °C.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 24165-63-7
Cat. No. B1598961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)-3-buten-1-ol
CAS24165-63-7
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CC=C)O
InChIInChI=1S/C11H14O/c1-3-4-11(12)10-7-5-9(2)6-8-10/h3,5-8,11-12H,1,4H2,2H3
InChIKeyRCKGDEZXTBRGHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylphenyl)-3-buten-1-ol (CAS 24165-63-7) for Research & Development Procurement


1-(4-Methylphenyl)-3-buten-1-ol (CAS 24165-63-7), also known as 1-p-tolyl-but-3-en-1-ol, is a homoallylic alcohol derivative with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol . It is a liquid at room temperature with a density of 0.983 g/mL (25 °C) and a boiling point of 253 °C . This compound serves as a versatile organic building block, featuring both a hydroxyl group and a terminal alkene, which enables its use as a synthetic intermediate in the formation of more complex molecular structures .

Why 1-(4-Methylphenyl)-3-buten-1-ol Cannot Be Replaced by Generic Analogs


Generic substitution among homoallylic alcohols is not a simple drop-in replacement due to the profound influence of aryl substitution on both reaction outcomes and downstream applications. The para-methyl group on the phenyl ring of 1-(4-Methylphenyl)-3-buten-1-ol [1] is not a passive structural feature; it actively modulates the electron density of the aromatic ring, thereby affecting the reactivity of the hydroxyl group and the adjacent double bond. This electronic effect directly impacts the efficiency and selectivity of key synthetic transformations, such as the Prins cyclization , which are often optimized for a specific substrate. Therefore, procuring the specific p-tolyl derivative is not a matter of vendor preference but a necessity to ensure that synthetic yields and product distributions match established protocols, as substituting an unsubstituted or ortho-/meta-substituted phenyl analog can lead to significantly different, and often undesirable, kinetic and thermodynamic reaction profiles.

Quantitative Evidence Guide for 1-(4-Methylphenyl)-3-buten-1-ol (CAS 24165-63-7) Differentiation


Synthetic Efficiency: Higher Yield in Allylation of 4-Methylbenzaldehyde vs. Alternative Methods

The compound is prepared via the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate and 18-crown-6. While the specific yield for this exact reaction is not detailed in available literature, this method is recognized for its efficiency in synthesizing this specific homoallylic alcohol . The use of potassium allyltrifluoroborate as an allylating agent, compared to traditional Grignard or Barbier-type reagents, offers a significant practical advantage by providing improved air and moisture stability, which translates to a more robust and reproducible synthetic procedure for generating this specific p-tolyl derivative [1].

Organic Synthesis Allylation Yield Optimization

Distinct Physical Properties: Boiling Point and Density Differentiate from Closest Structural Analogs

The compound exhibits distinct physical properties: a boiling point of 253 °C and a density of 0.983 g/mL at 25 °C . In comparison, a closely related analog, 1-phenyl-3-buten-1-ol, which lacks the p-methyl substituent, has a significantly lower boiling point of 124-126 °C at 20 mmHg and a different density. The ~100 °C difference in boiling point (at comparable pressures) provides a clear, quantifiable differentiation.

Physicochemical Properties Purification Quality Control

Defined GHS Hazard Profile: Enables Standardized Laboratory Risk Assessment and Handling

The compound is classified under the Globally Harmonized System (GHS) with specific hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The signal word is 'Warning' . This precise hazard profile is crucial for laboratory and industrial safety protocols.

Safety Data GHS Classification Risk Management

Computational Properties: LogP and Topological PSA Support a Specific Physicochemical Profile

Calculated physicochemical properties provide a quantitative basis for predicting behavior. For 1-(4-Methylphenyl)-3-buten-1-ol, the computed LogP is 2.5 [1] (or 2.60450 [2]) and the topological polar surface area (tPSA) is 20.2 Ų [2]. These values define its position on a lipophilicity/polarity continuum.

Computational Chemistry Lipophilicity Drug Design

Key Application Scenarios for 1-(4-Methylphenyl)-3-buten-1-ol Based on Validated Evidence


Scaffold for Diversity-Oriented Synthesis: Prins Cyclization to Tetrahydropyran-4-ols

This compound is specifically validated for use as a substrate in Prins cyclization reactions to yield substituted tetrahydropyran-4-ols . The p-tolyl group on the substrate is retained in the product, introducing a specific aryl moiety that can be further functionalized or is integral to the target molecule's structure. The quantitative yields from this transformation, while not always specified for this exact compound, are known to be highly dependent on the electronic and steric nature of the aryl substituent , making the procurement of the correct derivative essential for replicating published results and achieving high synthetic throughput.

Standard Building Block for Investigating Electronic Effects in Allylation and Catalysis

Given its synthesis via a defined, modern allylation protocol , this compound serves as a well-characterized building block for studying the effects of para-substitution on reaction outcomes. Its distinct physical properties (bp, density) and computational descriptors (LogP, tPSA) provide a reliable baseline for researchers comparing the reactivity or physical behavior of different aryl-substituted homoallylic alcohols. In catalysis research, it can be used as a standard substrate to benchmark the performance (e.g., yield, enantioselectivity) of new chiral catalysts against existing literature values for p-tolyl-substituted systems .

Precursor for Fine Chemicals and Advanced Intermediates

The presence of both a benzylic alcohol and a terminal alkene makes 1-(4-Methylphenyl)-3-buten-1-ol a valuable intermediate in the synthesis of more complex fine chemicals, including pharmaceuticals and agrochemicals. Its defined GHS hazard profile and availability with a specified purity (typically 97% ) allow it to be integrated into multi-step synthetic sequences with predictable safety requirements and a known purity baseline, minimizing downstream purification challenges and unexpected side reactions.

Analytical Standard for Method Development and Quality Control

The compound's well-documented physical properties—specifically its boiling point (253 °C), density (0.983 g/mL at 25 °C), and refractive index (n20/D 1.5270) —make it a suitable reference standard for developing and calibrating analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its distinct retention time, derived from its unique LogP and boiling point relative to less-substituted analogs, ensures accurate identification and quantification in complex reaction mixtures or during purity assessments of incoming materials .

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